Propyl isobutyrate
Overview
Description
Propyl isobutyrate is an organic compound with the chemical formula C₇H₁₄O₂. It is an ester formed from isobutyric acid and propyl alcohol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Mechanism of Action
Target of Action
Propyl isobutyrate, also known as isopropyl butyrate , is primarily used as a flavoring agent and solvent. It is an electroantennographic detection (EAD) active compound that is attractive to both sexes of the West Indian fruit fly, Anastrepha obliqua . .
Mode of Action
As an ester, it can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
It is known that esters like this compound can generate heat through their interaction with caustic solutions .
Pharmacokinetics
It is known that this compound is a liquid with a vapor pressure of 6 mmhg at 20 °c , which may influence its absorption and distribution.
Result of Action
As an ester, it can react with acids to produce heat, alcohols, and acids
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable and can easily be ignited by heat, sparks, or flames . Its reactivity with acids and caustic solutions can also be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl isobutyrate can be synthesized through the esterification of isobutyric acid with propyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester.
Industrial Production Methods
In an industrial setting, this compound is produced by reacting isobutyric acid with propyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to around 125°C in a sealed tube to facilitate the esterification process . The product is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Propyl isobutyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyric acid and propyl alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Although less common, reduction reactions can convert this compound to other compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Isobutyric acid and propyl alcohol.
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Reduction: Reduced esters or alcohols.
Scientific Research Applications
Propyl isobutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies involving the metabolism of esters and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the flavor and fragrance industry for its pleasant fruity aroma.
Comparison with Similar Compounds
Propyl isobutyrate is similar to other esters such as:
Ethyl butyrate: Known for its pineapple-like odor and used in flavorings.
Isopropyl butyrate: Similar in structure but with different alcohol component, used in fragrances.
Butyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
This compound is unique due to its specific combination of isobutyric acid and propyl alcohol, which gives it a distinct fruity aroma that is highly valued in the flavor and fragrance industry .
Properties
IUPAC Name |
propyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-9-7(8)6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUASHXSOTBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214653 | |
Record name | Propyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/pineapple odour | |
Record name | Propyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 134.00 °C. @ 760.00 mm Hg | |
Record name | Propyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in organic solvents, alcohol; insoluble in water | |
Record name | Propyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.864 (20°/20°) | |
Record name | Propyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
644-49-5 | |
Record name | Propyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPYL ISOBUTYRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0080Q3HHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Propyl Isobutyrate?
A1: this compound is an ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol.
Q2: How does the presence of double bonds in similar molecules affect the atmospheric pressure plasma-enhanced chemical vapor deposition (APPECVD) process?
A2: Research comparing this compound (PiB) with Allyl Methacrylate (AMA) and other methacrylates reveals that the presence of double bonds significantly influences the APPECVD process [, , ]. While PiB, lacking double bonds, tends to fragment during deposition, AMA, with its double bond, undergoes oligomerization in the gas phase []. This difference leads to a higher deposition rate and better preservation of ester functionalities in AMA-derived coatings [, ].
Q3: How do the thermal properties of plasma-deposited films differ based on the presence of double bonds in precursor molecules like this compound?
A3: The presence of carbon-carbon double bonds in precursor molecules significantly affects the thermal properties of the resulting plasma-deposited films []. Studies show that increasing the number of double bonds in the precursor, for example, using Allyl Methacrylate (AMA) instead of this compound (PiB), leads to a higher plasma deposition rate. Additionally, these films exhibit a relatively low glass transition temperature (Tg) and demonstrate residual reactivity during the first heating cycle in Differential Scanning Calorimetry (DSC) analyses [].
Q4: What is the environmental fate of this compound and its degradation mechanism?
A4: this compound is a volatile organic compound (VOC) []. Its atmospheric degradation is primarily initiated by hydroxyl radicals (OH) []. Although specific studies on this compound degradation are limited in the provided abstracts, research on similar esters suggests that the reaction with OH radicals likely leads to the formation of secondary organic aerosols and contributes to ozone formation, ultimately impacting air quality [].
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